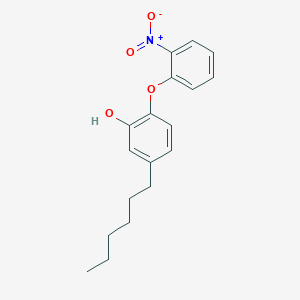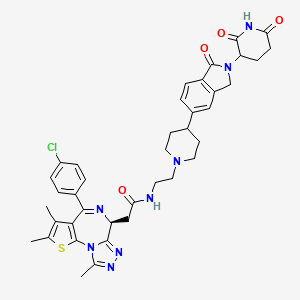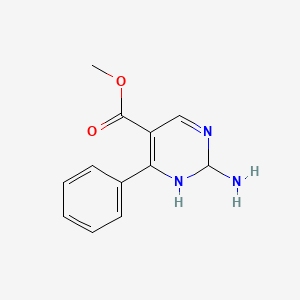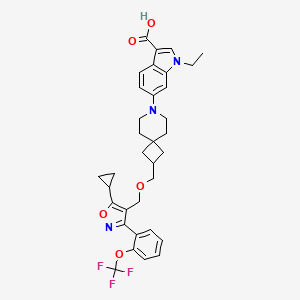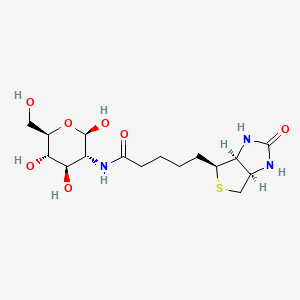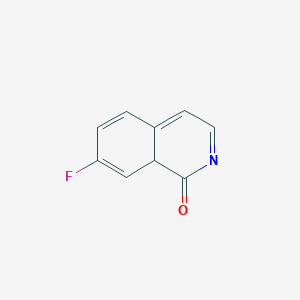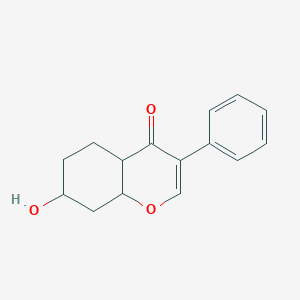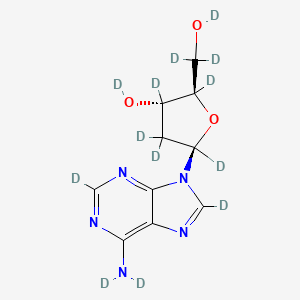
2'-Deoxyadenosine-d13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine-d13 is a deuterium-labeled analog of 2’-deoxyadenosine, a nucleoside derivative of adenosine. It is characterized by the replacement of hydrogen atoms with deuterium at specific positions, making it useful in various scientific research applications. This compound is a crucial building block of DNA, where it pairs with deoxythymidine in double-stranded DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxyadenosine and its deuterium-labeled analogs involves several steps. One common method includes the use of nucleoside phosphorylases cloned into a recombinant Escherichia coli strain. This method uses thymidine and adenine as starting materials without the need for isopropyl β-D-thiogalactoside (IPTG) . Another approach involves the coexpression of three enzymes in Escherichia coli to produce the four deoxynucleosides using glucose, acetaldehyde, and nucleobase .
Industrial Production Methods
For industrial production, continuous-flow biosynthesis using immobilized nucleoside deoxyribosyltransferase has been explored. This method involves the use of a nickel-chelating agarose affinity chromatography medium for one-step purification and immobilization of the enzyme, which retains high activity and stability under optimal conditions .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-d13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium (VI) and Fenton’s reagent, as well as reducing agents and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various analogs of 2’-deoxyadenosine, which are used in studies related to DNA damage, repair, and as potential drugs for treating diseases .
Scientific Research Applications
2’-Deoxyadenosine-d13 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving nucleoside metabolism and DNA synthesis.
Biology: Investigated for its role in DNA damage and repair mechanisms, as well as its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating viral infections and cancer.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
Mechanism of Action
2’-Deoxyadenosine-d13 exerts its effects by incorporating into DNA, where it pairs with deoxythymidine. The compound also inhibits reverse transcriptase, making it useful in studies related to HIV-1 and hepatitis B virus .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: The non-deuterated analog, which is a natural component of DNA.
Cordycepin (3’-deoxyadenosine): A nucleoside analog with a similar structure but lacking a hydroxyl group at the 3’ position.
2-Fluoro-2’-deoxyadenosine: A fluorinated analog used in studies related to DNA synthesis and repair.
Uniqueness
2’-Deoxyadenosine-d13 is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways. The deuterium atoms make the compound more stable and allow for precise tracking in various biochemical processes .
Properties
Molecular Formula |
C10H13N5O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N,N,2,8-tetradeuterio-9-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i1D2,2D2,3D,4D,5D,6D,7D,16D,17D/hD2 |
InChI Key |
OLXZPDWKRNYJJZ-XHFLPTKFSA-N |
Isomeric SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])N([2H])[2H] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


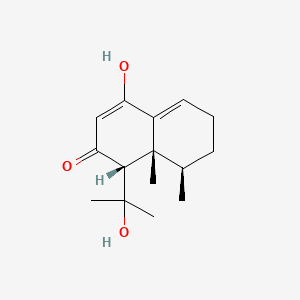
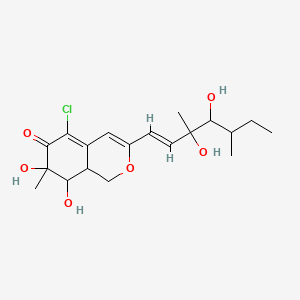
![tert-butyl 4-[(3R)-3-[4-[[(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazine-1-carboxylate](/img/structure/B12365310.png)
![2-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12365312.png)

